4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
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Overview
Description
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with 7-methylchromen-2-one under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and chromenone rings, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, hydroxylated compounds
Scientific Research Applications
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine
- 7-Methoxy-2-(4-methoxybenzoyl)-1-benzofuran
- 4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate
Uniqueness
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one stands out due to its unique combination of benzofuran and chromenone structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-6-7-13-14(10-18(20)22-16(13)8-11)17-9-12-4-3-5-15(21-2)19(12)23-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFPMSDFMMJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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